1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone
Overview
Description
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C₉H₈N₂O It is characterized by a pyrrolo[3,2-c]pyridine core structure, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and migration .
Pharmacokinetics
The compound’smolecular weight is 160.18 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibited the migration and invasion of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator Additionally, the compound’s efficacy may be influenced by the presence of other molecules in the cellular environment that can interact with FGFRs
Preparation Methods
The synthesis of 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Ethanone Group: The ethanone group can be introduced via acylation reactions using reagents such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone can be compared with other similar compounds such as:
1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: This compound has a different arrangement of the pyrrole and pyridine rings, leading to distinct chemical properties and reactivity.
1-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: The presence of a methyl group at the 5-position alters its steric and electronic characteristics, influencing its interactions with molecular targets.
The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)7-5-11-9-2-3-10-4-8(7)9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSUSEBNIYINGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452045 | |
Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460053-60-5 | |
Record name | 1-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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